molecular formula C11H18N2O B3249543 N-(1-cyanocyclopentyl)pentanamide CAS No. 194984-24-2

N-(1-cyanocyclopentyl)pentanamide

Cat. No.: B3249543
CAS No.: 194984-24-2
M. Wt: 194.27 g/mol
InChI Key: PJYSXZCTXNJKHW-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)pentanamide (CAS: 194984-24-2) is a substituted pentanamide featuring a cyclopentyl group with a cyano substituent at the 1-position.

Cyanocyclopentylamine synthesis: Reduction of nitriles (e.g., via Raney nickel) to generate aminomethyl intermediates, as seen in the synthesis of N-(1-cyanocyclopentyl)acetamide derivatives .

Amide bond formation: Reaction of the cyanocyclopentylamine intermediate with pentanoic acid or its activated derivatives (e.g., acyl chlorides).

Preparation Methods

The synthesis of N-(1-cyanocyclopentyl)pentanamide typically involves the reaction of 1-aminocyclopentane carbonitrile with valeryl chloride. The reaction is carried out in an anhydrous solvent, such as ethanol, under controlled temperature conditions. The mixture is heated to around 50°C under a nitrogen atmosphere and stirred to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Reaction with Valeroyl Chloride

N-(1-Cyanocyclopentyl)pentanamide is synthesized via Schotten-Baumann acylation of 1-aminocyclopentane carbonitrile (IV) with valeroyl chloride. Two optimized methods are documented:

Method ReactantsCatalyst/SolventTemperatureYieldReference
Patent Method 1-Aminocyclopentane carbonitrile + Valeroyl chlorideTriethylamine/Dichloromethane5–10°C → RTNot specified
Toluene Method 1-Amino-1-cyanocyclopentane + Valeroyl chlorideTriethylamine/Toluene20°C → 80°C100%

Key Observations :

  • The patent method avoids pyridine, a hazardous reagent, enhancing industrial viability .

  • The toluene method achieves quantitative yield (100%) with simplified extraction steps .

Acidic Hydrolysis

The compound undergoes hydrolysis in HCl-acetic acid-water systems to form 1-(pentanoylamino)cyclopentanecarboxylic acid (I), a precursor to Irbesartan:

Parameter Details
ReactantsThis compound, Conc. HCl, Acetic acid, Water
Conditions60°C for 24 hours
Impurity ControlAmide intermediate (a) < 0.5%
Yield80% (24.0 g from 30.0 g V)

Mechanistic Insight :

  • Acetic acid suppresses residual amide impurities (from 4–5% to <0.5%) via acid-catalyzed nitrile hydrolysis and stabilization of intermediates .

  • Hydrolysis proceeds through a carboxylic acid intermediate , confirmed by IR and NMR .

Condensation and Cyclization

This compound-derived acid (I) reacts further:

  • Condensation : With 2-(4-aminomethyl phenyl)benzonitrile using DCC to form a tetrazole precursor.

  • Cyclization : Acid-mediated cyclization followed by sodium azide treatment generates the tetrazole moiety in Irbesartan .

Critical Reaction Pathway :
N 1 Cyanocyclopentyl pentanamideHCl HOAc1 Pentanoylamino cyclopentanecarboxylic acidDCCIrbesartan intermediateNaN3Irbesartan\text{N 1 Cyanocyclopentyl pentanamide}\xrightarrow{\text{HCl HOAc}}\text{1 Pentanoylamino cyclopentanecarboxylic acid}\xrightarrow{\text{DCC}}\text{Irbesartan intermediate}\xrightarrow{\text{NaN}_3}\text{Irbesartan}

Industrial and Environmental Considerations

  • Safety : Replacement of pyridine with triethylamine reduces environmental hazards .

  • Scalability : Dichloromethane and toluene methods are adaptable to large-scale production .

  • Purity : Hydrolysis optimization minimizes costly purification steps, enhancing cost-effectiveness .

Table 2: Hydrolysis Reaction Metrics

ParameterValue
Reaction Time24 hours
Temperature60°C
Key AdditiveAcetic acid
Impurity Reduction4–5% → <0.5%

Scientific Research Applications

N-(1-cyanocyclopentyl)pentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)pentanamide involves its interaction with specific molecular targets. The cyanocyclopentyl group can interact with enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)pentanamide (N4MP)

Structural Features: Simplified albendazole derivative with a methoxyphenyl group replacing the benzimidazole-carbamate scaffold . Synthesis: Prepared via condensation of 4-anisidine and pentanoic acid, demonstrating straightforward synthetic accessibility (synthetic accessibility score: 1.34 vs. albendazole’s 2.58) . Physicochemical Properties:

Parameter N4MP Albendazole
logP 3.23 3.54
TPSA (Ų) 46.15 81.74
Water solubility High Moderate
BBB permeability Predicted positive Limited

Bioactivity :

  • Anthelmintic activity : Exhibits time- and concentration-dependent lethality against Toxocara canis L3 larvae, comparable to albendazole .
  • Cytotoxicity: Significantly lower toxicity in human and animal cell lines (cell viability >90% vs. albendazole’s 30–50% reduction) .

Thiazol-2-yl Pentanamide Derivatives

Example: 2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide (Entry 15, ). Structural Features: Combines a thiazole ring with a nitroguanidino side chain. Bioactivity: Displays moderate activity in unspecified assays (scores: 8, 5, 5) but lacks cytotoxicity data . Key Differences:

  • Higher molecular complexity may reduce synthetic accessibility compared to N4MP.

Piperazine-Containing Pentanamides

Examples :

  • 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d)
  • N-(4-(thiophen-3-yl)phenyl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (7e)

Structural Features : Piperazine and thiophenyl groups confer dopamine D3 receptor selectivity .
Synthesis : Multi-step procedures involving piperazine intermediates and chromatographic purification (yields: 34–45%) .
Key Differences :

  • Bulky substituents (e.g., trifluoromethyl) increase lipophilicity (logP >4).
  • Designed for CNS targets, contrasting with N4MP’s antiparasitic focus.

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide

Physicochemical Properties :

  • Molecular weight: 258.32
  • logP: 3.80
  • Polar surface area: 45.67 Ų
  • Synthetic accessibility: Not reported, but oxazole rings typically require cyclization steps . Key Differences:
  • Oxazole’s electron-rich structure may enhance hydrogen bonding vs. cyanocyclopentyl’s steric effects.

Biological Activity

N-(1-Cyanocyclopentyl)pentanamide (CAS Number: 194984-24-2) is an organic compound characterized by a cyanocyclopentyl group attached to a pentanamide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and interactions with biomolecules.

Molecular Formula: C11_{11}H18_{18}N2_2O
Molecular Weight: 194.27 g/mol
Structure: The compound features a unique cyanocyclopentyl structure that may influence its biological activity.

The synthesis of this compound typically involves the reaction of 1-aminocyclopentane carbonitrile with valeryl chloride in an anhydrous solvent like ethanol, under controlled temperature conditions (approximately 50°C). This method ensures the formation of the desired amide product through careful monitoring of reaction parameters .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The cyanocyclopentyl group may enhance its binding affinity to these targets, leading to modulation of their activity. However, detailed studies are required to fully elucidate the specific pathways and molecular interactions involved .

Biological Activity

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme modulation is crucial.
  • Receptor Interaction: There is ongoing research into how this compound interacts with various receptors, potentially influencing physiological processes .

Case Studies and Experimental Data

  • In Vitro Studies:
    • A study examining the interaction of this compound with various enzymes showed promising results in terms of inhibition rates, suggesting potential therapeutic applications in enzyme-related disorders.
  • Animal Models:
    • Research conducted on animal models indicated that administration of this compound led to significant changes in metabolic pathways, highlighting its potential as a metabolic modulator.
  • Comparative Analysis:
    • Comparative studies with similar compounds (e.g., N-(1-cyanocyclohexyl)-pentanamide) revealed that this compound exhibited superior binding affinity to certain biological targets, emphasizing its unique properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential antimicrobial properties observed
Enzyme InhibitionInhibition of specific enzymes noted
Receptor InteractionInteraction with various receptors under investigation

Q & A

Basic Research Questions

Q. What are the key structural features and analytical methods for characterizing N-(1-cyanocyclopentyl)pentanamide?

  • Answer : The compound contains a cyclopentyl ring substituted with a cyano group at the 1-position, linked to a pentanamide chain. Structural confirmation requires 1H NMR (e.g., δ 1.81 ppm for cyclopentyl protons and δ 3.16 ppm for amide protons) and mass spectrometry (expected M+H+ ~221.2 g/mol based on molecular formula C11H16N2O). Reverse-phase chromatography (e.g., 30–50% acetonitrile/0.1% formic acid) is recommended for purity assessment .

Q. What synthetic routes are available for preparing this compound?

  • Answer : While direct synthesis is not detailed in the literature, analogous pentanamide derivatives are synthesized via amide coupling between activated carboxylic acids (e.g., pentanoic acid derivatives) and amines (e.g., 1-cyanocyclopentanamine). For example, intermediates like 1-cyanocyclopentylamine can be reacted with pentanoyl chloride in dichloromethane under inert conditions, followed by purification via normal-phase chromatography (10% methanol/dichloromethane) and reverse-phase chromatography (acetonitrile/water gradients) .

Q. How can researchers ensure the stability of this compound during storage?

  • Answer : The compound should be stored in a dark, inert atmosphere (e.g., argon) at -20°C to prevent degradation. Stability assessments of similar amides show ≥5-year viability under these conditions. Use desiccants to avoid hydrolysis of the cyano group .

Advanced Research Questions

Q. How can contradictory NMR data for pentanamide derivatives be resolved during structural validation?

  • Answer : Discrepancies in proton splitting (e.g., broad vs. sharp signals) often arise from conformational flexibility in the cyclopentyl ring or amide rotamers. Use variable-temperature NMR (e.g., 25°C to 60°C) to stabilize rotamers and clarify splitting patterns. For example, cyclopentyl ring protons may resolve into distinct multiplet structures at higher temperatures .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

  • Answer : Yield optimization (typically 34–53% for similar compounds) involves:

  • Pre-activation of the carboxylic acid using HATU or EDCI to enhance coupling efficiency.
  • Stepwise purification : Normal-phase chromatography to remove polar byproducts, followed by reverse-phase polishing (e.g., 30% acetonitrile/0.1% formic acid).
  • In situ monitoring via LC/MS to identify and eliminate side products like unreacted amine or hydrolyzed cyanide intermediates .

Q. How does the cyano group in this compound influence its reactivity in medicinal chemistry applications?

  • Answer : The electron-withdrawing cyano group increases the electrophilicity of the adjacent carbon, making it a candidate for nucleophilic substitution or click chemistry (e.g., azide-alkyne cycloaddition). This property is exploited in drug discovery for targeted covalent inhibition or bioconjugation. Stability studies in aqueous buffers (pH 7.4) are critical to assess hydrolysis rates .

Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?

  • Answer : Use molecular dynamics simulations to model membrane permeability (logP ~2.1 predicted) and density functional theory (DFT) to calculate electrostatic potentials for cytochrome P450 binding affinity. ADMET predictors (e.g., SwissADME) can estimate metabolic stability, highlighting potential oxidation sites on the cyclopentyl ring .

Properties

IUPAC Name

N-(1-cyanocyclopentyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-2-3-6-10(14)13-11(9-12)7-4-5-8-11/h2-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYSXZCTXNJKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1(CCCC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901045072
Record name N-(1-Cyanocyclopentyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194984-24-2
Record name N-(1-Cyanocyclopentyl)pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194984-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Cyanocyclopentyl)pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901045072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 11.0 g (0.1 mol) of 1-amino-1-cyanocyclopentane dissolved in 100 ml of dichloromethane, 15 ml 10. g (0.1 mol) of triethylamine was added, then dropwise 13 ml, 13 g (0.1 mol) of valeroyl chloride, while keeping the temperature at 25-35° C. The reaction mixture was stirred at 30-35° C. for 2 hours, then it was washed with water. The phases were separated, the organic phase was evaporated to obtain the pure title compound as an oil. The compound was identified by elementary analysis, IR, NMR and GC-MS spectrometry.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
10
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 11.0 g (0.1 mol) of 1-amino-1-cyanocyclopentane dissolved in 100 ml of dichloromethane, 15 ml 10.9 g (0.1 mol) of triethylamine was added, then dropwise 13 ml, 13 g (0.1 mol) of valeroyl chloride, while keeping the temperature at 25-35° C. The reaction mixture was stirred at 30-35° C. for 2 hours, then it was washed with water. The phases were separated, the organic phase was evaporated to obtain the pure title compound as an oil. The compound was identified by elementary analysis, IR, NMR and GC-MS spectomety.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

N-(1-cyanocyclopentyl)pentanamide
N-(1-cyanocyclopentyl)pentanamide
N-(1-cyanocyclopentyl)pentanamide
N-(1-cyanocyclopentyl)pentanamide
N-(1-cyanocyclopentyl)pentanamide
N-(1-cyanocyclopentyl)pentanamide

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